ethyl 3-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O5/c1-2-27-17(26)16-20-12(22-29-16)9-24-8-10(3-4-13(24)25)15-21-14(23-28-15)11-7-18-5-6-19-11/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFFPMBCPWVYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates multiple pharmacophoric elements, including oxadiazole and pyridine moieties, which are known for their diverse biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the pyridine and pyrazine components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Ethyl 3-(...) has shown promising activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 3-(...) | Staphylococcus aureus | 32 µg/mL |
| Ethyl 3-(...) | Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Properties
Compounds containing the oxadiazole ring have been reported to exhibit significant anti-inflammatory effects. Studies indicate that ethyl 3-(...) inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Case Study: COX Inhibition
In a comparative study with known anti-inflammatory agents like meloxicam, ethyl 3-(...) demonstrated comparable COX inhibitory activity. Molecular docking studies suggested favorable binding interactions at the active site of COX enzymes.
3. Cytotoxicity
The cytotoxic effects of ethyl 3-(...) have been evaluated using various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
| L929 (Normal Fibroblast) | >100 |
The biological activities of ethyl 3-(...) can be attributed to its ability to modulate various biochemical pathways. The presence of the oxadiazole moiety is critical for its antimicrobial and anti-inflammatory properties. Research indicates that these compounds may interfere with nucleic acid synthesis and protein function in microbial cells.
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are recommended for ensuring purity?
The synthesis requires multi-step heterocyclic chemistry, focusing on oxadiazole ring formation and pyridine functionalization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) optimize cyclization reactions.
- Temperature control : Maintain 60–80°C during oxadiazole formation to avoid side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for imine intermediate stabilization. Post-synthesis, purity is confirmed via HPLC (>95%) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .
Q. Which characterization techniques are essential for confirming the compound’s structure?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : Assign peaks for pyrazine (δ 8.5–9.0 ppm), oxadiazole (δ 6.0–7.5 ppm), and ester groups (δ 1.2–1.4 ppm for ethyl).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 353.33.
- X-ray crystallography : Resolve spatial arrangement of heterocycles (if crystalline form is obtainable) .
Q. What structural features influence its reactivity in biological assays?
The pyrazine and oxadiazole moieties contribute to π-π stacking with enzyme active sites, while the ethyl ester enhances membrane permeability. Substituent positioning (e.g., pyridinone vs. pyrazine) affects binding affinity—replacing pyrazine with pyridine reduces inhibitory potency by ~40% in kinase assays .
Q. How can researchers mitigate impurities during large-scale synthesis?
Common impurities include uncyclized intermediates and hydrolyzed esters. Strategies:
- Column chromatography : Separate using silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- In-line FTIR monitoring : Detect real-time deviations in reaction progress .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and reproducibility?
Apply DoE to evaluate interactions between variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (12–24 hr).
- Response surface modeling : Predict optimal conditions (e.g., 80°C, 10 mol% ZnCl₂, 18 hr) for >85% yield.
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Structural analogs : Compare with pyridine/pyrimidine variants (e.g., EC₅0 differences of 2–5 μM in enzyme inhibition).
- Purity thresholds : Re-test batches with ≥98% purity to exclude adjuvant effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute pyrazine with pyridazine to assess solubility trade-offs.
- Fragment-based design : Test truncated analogs (e.g., removing the ethyl ester) to identify critical pharmacophores.
- Molecular docking : Map interactions with ATP-binding pockets (e.g., using AutoDock Vina) to prioritize synthetic targets .
Q. What computational methods predict the compound’s target interactions?
- Molecular dynamics simulations : Analyze binding stability with kinases (e.g., EGFR) over 100-ns trajectories.
- Pharmacophore modeling : Identify essential hydrogen-bond acceptors (oxadiazole N/O atoms) and hydrophobic regions (pyridine ring).
- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and CYP450 inhibition profiles .
Q. How does the compound’s stability vary under different storage conditions?
Q. Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for oxadiazole cyclization to avoid hydrolysis .
- Data validation : Cross-reference bioactivity data with PubChem/ChemBL entries to identify outliers .
- Safety : Handle intermediates (e.g., diazonium salts) under inert atmospheres due to explosive risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
